molecular formula C13H16 B15469708 (2-Methylidenecyclopentyl)methylbenzene CAS No. 55551-77-4

(2-Methylidenecyclopentyl)methylbenzene

Cat. No.: B15469708
CAS No.: 55551-77-4
M. Wt: 172.27 g/mol
InChI Key: OJESFMRCPVUTOO-UHFFFAOYSA-N
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Description

(2-Methylidenecyclopentyl)methylbenzene is a specialized organic compound of interest in synthetic and catalytic chemistry research. Its structure, featuring a cyclopentyl core with a methylidene (=CH2) and a benzyl (methylbenzene) group, makes it a potential intermediate or model substrate in various investigations. Researchers may employ this compound in studies focusing on catalytic reforming and isomerization processes, similar to those observed with methylcyclopentane, where ring-opening and ring-closing reactions are explored over metal nanoparticle catalysts . The exocyclic methylidene group offers a site for further functionalization, including polymerization, cycloaddition, or hydrogenation reactions, making it a versatile building block for synthesizing more complex molecular architectures. This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly for Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic applications.

Properties

CAS No.

55551-77-4

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

(2-methylidenecyclopentyl)methylbenzene

InChI

InChI=1S/C13H16/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2

InChI Key

OJESFMRCPVUTOO-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC1CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

3-Methyl-2-phenylcyclopentene

  • Structure : Features a cyclopentene ring with methyl and phenyl substituents at the 3- and 2-positions, respectively.
  • Key Differences : Lacks the methylidene group, resulting in a single double bond (cyclopentene) instead of conjugated double bonds.
  • Reactivity : The absence of a methylidene group reduces electron delocalization, making it less reactive toward electrophilic additions compared to (2-Methylidenecyclopentyl)methylbenzene.
  • Applications : Primarily used in polymer chemistry and as a ligand in coordination complexes .

Methylbenzene Derivatives (Toluene, Xylenes)

  • Structure : Simple aromatic hydrocarbons with methyl substituents on benzene.
  • Key Differences : Lack the cyclopentene moiety, resulting in lower steric hindrance and simpler electronic profiles.
  • Reactivity : Benzylic C–H bonds in toluene undergo functionalization (e.g., oxidation, halogenation), but the cyclopentene ring in the target compound may direct reactions to specific sites via steric or electronic effects .
  • Toxicity : Binary mixtures of methylbenzene with 1,4-dimethylbenzene exhibit synergistic toxicity (M = 0.600), whereas nitrobenzene and 1,3-methylbenzene show additive effects (M = 1.660) .

Entecavir’s Cyclopentyl Motif

  • Structure : Contains a methylidenecyclopentyl group as part of a purine analog.
  • Key Differences : The target compound lacks the hydroxyl and hydroxymethyl substituents present in Entecavir, which are critical for antiviral activity.
  • Relevance : Highlights the synthetic versatility of methylidenecyclopentyl systems in drug design, particularly for directing C–H bond activation in metal-catalyzed reactions .

Cyclopentyl-Phenyl Esters (e.g., Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate)

  • Structure : Cyclopentyl rings with ester and hydroxyl groups attached to a phenylacetic acid backbone.
  • Key Differences: Polar functional groups (ester, hydroxyl) enhance solubility in polar solvents, unlike the non-polar this compound.
  • Applications : Used in chiral resolution and as intermediates in asymmetric synthesis .

Comparative Data Table

Property This compound 3-Methyl-2-phenylcyclopentene Toluene Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate
Molecular Formula C₁₂H₁₄ C₁₂H₁₄ C₇H₈ C₁₅H₁₈O₃
Boiling Point (°C) ~250 (estimated) ~200 110.6 >300
Key Functional Groups Methylidene, benzene Cyclopentene, methyl, phenyl Benzene, methyl Cyclopentyl, ester, hydroxyl
Reactivity High (conjugated double bonds) Moderate Moderate Low (polar groups stabilize structure)
Applications Organic synthesis, catalysis Polymers, ligands Solvent, synthesis Pharmaceutical intermediates

Research Findings and Implications

  • Synthetic Utility : The methylidene group in this compound may facilitate C–H bond activation, similar to N,O-bidentate directing groups in metal-catalyzed reactions .
  • Toxicity Profile : Substituted benzenes with bulky groups (e.g., cyclopentyl) may exhibit reduced synergistic toxicity compared to simpler methylbenzenes, as steric effects could limit interactions with biological targets .
  • Catalytic Behavior : Benzylic C–H abstraction in methylbenzene derivatives () suggests that the target compound’s cyclopentene ring could modulate reaction pathways, favoring site-selective functionalization .

Q & A

Q. What are the recommended synthetic pathways for (2-Methylidenecyclopentyl)methylbenzene, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts alkylation , leveraging electrophilic aromatic substitution. A cyclopentane-derived alkyl halide or alcohol (e.g., 2-methylidenecyclopentanol) reacts with toluene derivatives under acidic catalysis (e.g., AlCl₃ or FeCl₃). Key parameters include:

  • Temperature : 80–120°C (prevents side reactions like polymerization).
  • Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophile stability).
  • Stoichiometry : Excess aromatic substrate (1.5–2.0 equivalents) to drive the reaction forward.

Validation : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires iterative adjustment of solvent polarity and catalyst loading .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituent patterns (e.g., cyclopentyl methylidene protons at δ 4.5–5.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
    • ¹³C NMR : Confirm quaternary carbons (e.g., cyclopentyl sp² carbon at ~140 ppm).
  • IR Spectroscopy : Detect C=C stretching (1600–1680 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemical ambiguities (critical for cyclopentane ring conformation).
  • HPLC-PDA : Assess purity (>98% required for pharmacological studies) .

Q. How does the stability of this compound vary under different storage conditions?

  • pH Stability : Stable in neutral to slightly acidic conditions (pH 5–7). Degrades rapidly in strongly basic media (pH >10) due to hydroxide attack on the methylidene group.
  • Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways. Store at 4°C under inert gas (N₂/Ar) to prevent oxidation.
  • Light Sensitivity : Susceptible to UV-induced [2+2] cycloaddition; use amber glassware for long-term storage .

Q. What preliminary reactivity studies are essential to guide downstream applications?

  • Electrophilic Substitution : Test halogenation (e.g., Br₂/Fe) to assess aromatic ring activation.
  • Cycloaddition : Explore Diels-Alder reactivity (methylidene group as dienophile with electron-rich dienes).
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) to probe alkene reducibility.
  • Acid/Base Reactivity : Expose to H₂SO₄ or NaHCO₃ to evaluate hydrolytic stability .

Advanced Research Questions

Q. How can reaction stereoselectivity be optimized for derivatives of this compound?

  • Chiral Catalysts : Use enantiopure Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry during alkylation or cycloaddition.
  • Solvent Engineering : Polar solvents (e.g., DMF) enhance catalyst-substrate interactions.
  • DOE (Design of Experiments) : Apply the simplex method (Nelder-Mead algorithm) to iteratively optimize temperature, catalyst loading, and solvent ratios. Track enantiomeric excess (ee) via chiral HPLC .

Q. What computational methods predict the adsorption behavior and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate adsorption on activated carbon or metal-organic frameworks (MOFs) for environmental remediation studies.
  • QSPR Models : Relate substituent effects (e.g., Hammett σ values) to reaction rates or toxicity .

Q. How should researchers design toxicity studies to evaluate the biological impact of this compound?

  • In Vitro Assays :
    • MTT Assay : Measure cytotoxicity in HepG2 or HEK293 cells (IC₅₀ determination).
    • Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
  • In Vivo Models :
    • Rodent Studies : Administer via oral gavage (5–50 mg/kg/day) for 28 days; monitor hematological parameters (e.g., RBC count) to detect aplastic anemia-like effects. Reference cyclophosphamide/methylbenzene-induced models for protocol design .

Q. How can contradictions in experimental data (e.g., synergistic vs. antagonistic effects) be resolved?

  • Statistical Reconciliation : Apply additive index (AI) or toxic unit (TU) models for mixture toxicity. For example:

    Binary MixtureM ValueInterpretation
    Methylbenzene + Nitrobenzene1.660Partial Additivity
    Methylbenzene + 1,4-Dimethylbenzene0.600Synergism
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends. Use ANOVA or Bayesian statistics to quantify uncertainty .

Q. What advanced functionalization strategies enable applications in materials science?

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd-catalyzed) to attach aryl/heteroaryl groups for OLED/catalyst design.
  • Polymerization : Radical-initiated polymerization of the methylidene group to create thermally stable resins.
  • Surface Modification : Graft onto silica nanoparticles via silane coupling agents for chromatographic stationary phases .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste.
  • Energy Efficiency : Microwave-assisted synthesis (30–60 minutes vs. 24 hours conventional) .

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